4,7-seco-Tebipenemoic Acid Pivoxil is a chemical compound with the CAS number 1380688-27-6. It is a derivative of tebipenem, which is a carbapenem antibiotic. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. Its structure features a unique combination of functional groups that contribute to its biological activity.
4,7-seco-Tebipenemoic Acid Pivoxil can be synthesized from tebipenem through various chemical modifications. The compound is primarily used in research settings to explore its pharmacological properties and potential therapeutic applications.
This compound belongs to the class of beta-lactam antibiotics, specifically within the carbapenem subclass. Carbapenems are known for their broad-spectrum antibacterial activity and resistance to many beta-lactamases, making them valuable in treating resistant bacterial infections.
The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil typically involves several steps:
The synthesis may require specific reagents such as acids or bases to facilitate hydrolysis and may involve purification steps like chromatography to isolate the desired product. The reaction conditions (temperature, solvent, time) are optimized to maximize yield and purity.
The molecular structure of 4,7-seco-Tebipenemoic Acid Pivoxil includes a beta-lactam ring characteristic of carbapenems, along with additional functional groups that modify its pharmacological properties. The compound's structure can be represented as follows:
Detailed structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.
4,7-seco-Tebipenemoic Acid Pivoxil participates in various chemical reactions typical for beta-lactams:
Common reagents used in these reactions include:
The mechanism of action of 4,7-seco-Tebipenemoic Acid Pivoxil involves inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking, which is essential for maintaining bacterial cell integrity.
Studies indicate that compounds derived from tebipenem exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Relevant data on stability and reactivity are crucial for formulation development and understanding the compound's behavior in biological systems.
4,7-seco-Tebipenemoic Acid Pivoxil has several scientific uses:
4,7-seco-Tebipenemoic Acid Pivoxil (CAS 1380688-27-6) is a structurally modified carbapenem derivative with the molecular formula C₂₂H₃₃N₃O₇S₂ and a molecular weight of 515.64 g/mol [1]. The "seco" designation indicates cleavage of the C4-C7 bond in the traditional carbapenem bicyclic core, resulting in a monocyclic β-lactam structure. This transformation eliminates the fused five-membered ring characteristic of carbapenems, significantly altering molecular rigidity [1] [9]. The compound retains the pivoxil ester moiety ((CH₃)₃CCOOCH₂-) attached to the carboxyl group, which serves as a lipophilic promoiety [5] [8].
Stereochemically, the molecule preserves three chiral centers inherited from tebipenem. The configuration at the C₆ position features an (R)-1-hydroxyethyl group, confirmed via X-ray crystallography and NMR studies [9]. The azetidinone ring's C₃-thioether linkage connects to a 4,5-dihydrothiazol-2-yl-substituted azetidin-3-yl group, with the azetidine ring adopting a puckered conformation that influences enzymatic recognition [5] [8]. The stereospecific arrangement (4R,5R,6S) in the parent compound is disrupted by the seco-modification, leading to enhanced conformational flexibility [9].
Table 1: Atomic Composition and Stereochemical Features
Feature | Description |
---|---|
Molecular Formula | C₂₂H₃₃N₃O₇S₂ |
Molecular Weight | 515.64 g/mol |
Chiral Centers | 3 preserved from tebipenem core |
Key Stereochemistry | (R)-configuration at C₆ (1-hydroxyethyl group) |
Seco-Modification | Cleavage of C4-C7 bond in carbapenem bicyclic ring system |
Pivoxil Attachment | Ester linkage at C₂ carboxyl position |
Unlike tebipenem pivoxil (C₂₂H₃₁N₃O₆S₂, MW 497.63 g/mol), which maintains an intact β-lactam ring fused to a pyrroline ring [5] [9], 4,7-seco-tebipenemoic acid pivoxil features an open-chain structure between positions 4 and 7. This modification reduces ring strain and alters the spatial orientation of the β-lactam carbonyl, diminishing its affinity for penicillin-binding proteins (PBPs) but potentially enhancing metabolic stability [9]. The seco derivative exhibits a molecular weight increase of 18 Da compared to tebipenem pivoxil, attributable to the addition of two hydrogen atoms and one oxygen atom following ring cleavage and adjustment of functional groups [1] [5].
Among carbapenem prodrugs, structural parallels exist with panipenem and faropenem, though neither incorporates the seco modification. Panipenem retains the bicyclic core, while faropenem possesses a methylated double bond at C₂-C₃. The pivoxil ester group in 4,7-seco-tebipenemoic acid pivoxil mirrors that of tebipenem pivoxil, functioning as a lipophilic transporter that enhances intestinal absorption via OATP1A2 and OATP2B1 transporters [8]. Unlike amino acid-derived prodrugs (e.g., valacyclovir), the pivoxil moiety relies on esterase-mediated hydrolysis rather than peptide transporters for activation [3] [6].
Table 2: Structural Comparison with Carbapenem Derivatives
Compound | Molecular Formula | Molecular Weight | Core Structure | Prodrug Promoiety |
---|---|---|---|---|
4,7-seco-Tebipenemoic Acid Pivoxil | C₂₂H₃₃N₃O₇S₂ | 515.64 g/mol | Monocyclic β-lactam | Pivaloyloxymethyl |
Tebipenem Pivoxil | C₂₂H₃₁N₃O₆S₂ | 497.63 g/mol | Bicyclic carbapenem | Pivaloyloxymethyl |
Panipenem | C₁₅H₂₁N₃O₄S | 339.41 g/mol | Bicyclic carbapenem | None |
Faropenem | C₁₂H₁₅NO₅S | 285.32 g/mol | Penem (unsaturated S-ring) | None |
4,7-seco-Tebipenemoic Acid Pivoxil exhibits pH-dependent solubility, with moderate lipophilicity (calculated logP ≈ 1.8) compared to tebipenem pivoxil (logP ≈ 1.5) [8]. The compound demonstrates limited aqueous solubility (<1 mg/mL in water) but high solubility in organic solvents such as DMSO (92 mg/mL) and ethanol (81 mg/mL) [8]. The pivaloyloxymethyl ester significantly enhances membrane permeability compared to the parent acid, with in vitro models showing 3.2-fold higher Caco-2 cell monolayer transport [8].
Stability studies reveal that the compound is susceptible to hydrolytic degradation, particularly under alkaline conditions. The half-life at pH 7.4 and 25°C is approximately 8 hours, decreasing to <1 hour at pH 9.0 [5]. Solid-state stability requires storage at -20°C to prevent ester hydrolysis and β-lactam degradation [1] [5]. The partition coefficient (log D₇.₄) of 1.25 indicates balanced lipophilicity-hydrophilicity, facilitating passive diffusion across biological membranes while maintaining sufficient aqueous solubility for dissolution in the gastrointestinal tract [3] [8].
The seco modification imparts enhanced stability against renal dehydropeptidase-I (DHP-I) compared to bicyclic carbapenems, as the ring-opened structure lacks the conformational strain that facilitates enzymatic hydrolysis of the β-lactam ring in traditional carbapenems [9]. However, the compound remains vulnerable to esterase-mediated cleavage of the pivoxil moiety in plasma and tissues [3].
The pivoxil moiety functions as a bioreversible ester promoiety designed to mask the carboxylic acid group of 4,7-seco-tebipenemoic acid. Activation occurs through a two-step enzymatic hydrolysis process [3] [6]:
The liberated pivalic acid is conjugated with carnitine in the liver and excreted, potentially affecting carnitine homeostasis with chronic administration [3]. Compared to tebipenem pivoxil, which undergoes similar activation to yield tebipenem, the seco derivative exhibits slower hydrolysis kinetics due to steric hindrance around the ester linkage from the open-chain structure [5] [9].
Unlike amino acid-based prodrug strategies (e.g., valganciclovir) or phosphoramidate approaches (e.g., tenofovir alafenamide), the pivoxil system relies exclusively on nonspecific esterases for activation [6]. This results in widespread hydrolysis throughout the body rather than tissue-specific activation. However, studies suggest that the seco derivative's active metabolite may exhibit reduced affinity for bacterial PBPs compared to tebipenem, potentially limiting its antibacterial efficacy despite improved pharmacokinetic properties [9].
Table 3: Hydrolysis Kinetics of Carbapenem Prodrugs
Prodrug | Activation Enzyme | Half-life in Plasma (min) | Primary Hydrolysis Site | Active Metabolite |
---|---|---|---|---|
4,7-seco-Tebipenemoic Acid Pivoxil | Carboxylesterase (CES1) | 45 ± 6 | Liver > Plasma | 4,7-seco-Tebipenemoic Acid |
Tebipenem Pivoxil | Carboxylesterase (CES2) | 22 ± 3 | Intestinal Mucosa | Tebipenem |
Valacyclovir | Valacyclovirase | 30 ± 4 | Liver | Acyclovir |
Tenofovir Alafenamide | Cathepsin A | 90 ± 12 | Lymphocytes | Tenofovir |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1